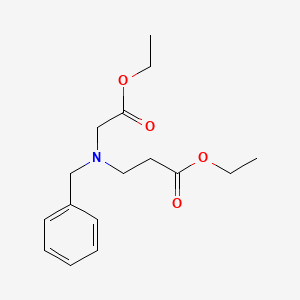

Ethyl N-(2-ethoxy-2-oxoethyl)-N-(phenylmethyl)-beta-alaninate

Vue d'ensemble

Description

Ethyl N-(2-ethoxy-2-oxoethyl)-N-(phenylmethyl)-beta-alaninate is a synthetic organic compound that belongs to the class of beta-alanine derivatives

Méthodes De Préparation

Core Preparation Methodology

Reaction Components and Conditions

- Starting Materials : Beta-alanine or its derivatives (e.g., α-alanine), oxalic acid or oxalic acid diethyl ester, ethanol (dehydrated or ≥80% purity), benzyl compounds (for N-benzyl substitution), and benzene as a dehydrating agent.

Molar Ratios (typical system):

Component Molar Ratio Range Beta-alanine derivative 1 Oxalic acid 1 to 2 Ethanol 3 to 6 Oxalic acid diethyl ester 0.5 to 1.5 Benzene (solvent) 1 to 4 (relative volume) Reaction Temperature : 70°C to 85°C.

- Reaction Time : Approximately 60 hours until moisture content in the reaction mixture drops below 0.5%.

- Dehydration : Continuous removal of water via azeotropic distillation with benzene to drive esterification and acylation to completion.

- Catalyst : None required, avoiding corrosion and environmental issues associated with acid catalysts.

Reaction Mechanism Highlights

- The esterification of the amino acid derivative with ethanol forms the ethyl ester.

- Simultaneously, acylation with ethoxy oxalyl groups occurs on the amino functionality.

- Benzene acts as a water-carrying agent, enabling continuous removal of water formed during esterification, thus shifting equilibrium toward product formation.

Detailed Experimental Protocols (Based on Patent CN1193006C)

| Embodiment | Beta-alanine derivative (g) | Oxalic acid (g) | Ethanol (g) | Benzene (g) | Oxalic acid diethyl ester (g) | Temperature (°C) | Reaction Time (h) | Moisture Content (%) | Notes |

|---|---|---|---|---|---|---|---|---|---|

| 1 | 356 | 1080 | 1070 (95%) | 800 | 0 | 75-80 | 60 | <0.5 | No catalyst; esterification and acylation in one step |

| 2 | 356 | 650 | 900 (95%) | 800 | 500 | 75-80 | 60 | <0.5 | Added oxalic acid diethyl ester to reaction mixture |

| 3 | 356 | 650 | 855 (dehydrated) | 700 | 500 | 75-80 | 60 | <0.5 | Use of dehydrated ethanol improves reaction efficiency |

| 4 | 356 | 465 (anhydrous) | 855 (dehydrated) | 800 | 500 | 75-80 | 60 | <0.5 | Use of anhydrous oxalic acid reduces water content |

| 5 | 750 (alanine oxalate) | 0 | 900 (95%) | 700 | 500 | 75-80 | 60 | <0.5 | Use of alanine oxalate salt as starting material |

Advantages and Research Findings

- Catalyst-Free Process : Eliminates the need for corrosive acid catalysts (e.g., hydrochloric acid), thereby reducing equipment corrosion and environmental pollution.

- One-Step Reaction : Combines esterification and acylation in a single reaction vessel, simplifying the process and reducing operational steps.

- Continuous Water Removal : Use of benzene as an azeotropic agent effectively removes water, pushing the reaction equilibrium toward product formation.

- Material Efficiency : The process allows reuse of benzene and unreacted oxalic acid diethyl ester, improving cost-effectiveness.

- Environmental Impact : Avoidance of salt-containing wastewater and corrosive catalysts significantly lowers environmental hazards.

- Product Purity : Moisture content control (<0.5%) ensures high purity of the ethyl N-(2-ethoxy-2-oxoethyl)-N-(phenylmethyl)-beta-alaninate intermediate.

Summary Table of Preparation Parameters

| Parameter | Range/Value | Impact on Preparation |

|---|---|---|

| Temperature | 70°C - 85°C | Optimal for esterification and acylation |

| Reaction Time | ~60 hours | Ensures completion of reaction |

| Moisture Content | <0.5% | Indicator of reaction completion |

| Ethanol Purity | ≥80% (preferably dehydrated) | Higher purity favors ester formation |

| Benzene Usage | 1-4 molar equivalents | Acts as dehydrating agent, facilitates water removal |

| Catalyst | None | Prevents corrosion, simplifies process |

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl N-(2-ethoxy-2-oxoethyl)-N-(phenylmethyl)-beta-alaninate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemical Synthesis

Preparation Methods : The synthesis typically involves the reaction of beta-alanine with ethyl chloroformate and benzylamine in solvents like dichloromethane or tetrahydrofuran, using triethylamine as a base to neutralize byproducts.

Industrial Production : On an industrial scale, continuous flow reactors may be employed to ensure consistent quality and yield, with automated systems maintaining precise reaction conditions.

Chemistry

Ethyl N-(2-ethoxy-2-oxoethyl)-N-(phenylmethyl)-beta-alaninate serves as an intermediate in organic synthesis for more complex molecules. It can undergo various chemical reactions:

- Oxidation : Produces carboxylic acids or ketones.

- Reduction : Converts ester groups to alcohols.

- Substitution : Allows for the replacement of the ethoxy group with other nucleophiles.

Biology

The compound has been studied for its potential biological activities, including enzyme inhibition and receptor binding. Preliminary findings suggest it may modulate enzyme activities critical in therapeutic contexts.

Medicine

Research indicates potential therapeutic properties such as:

- Anti-inflammatory Activity : In vitro studies suggest it reduces inflammatory markers.

- Anticancer Activity : Investigated for its ability to inhibit cancer cell proliferation.

Case Study A

In vitro studies demonstrated that this compound significantly inhibited the growth of specific cancer cell lines, suggesting its potential as an anticancer agent.

Case Study B

A pharmacological study indicated that the compound could reduce inflammation in animal models, supporting its application in treating inflammatory diseases.

Case Study C

Research on receptor binding showed interactions with GABA receptors, indicating potential implications in neuropharmacology.

Therapeutic Applications

Given its biological activity, this compound is under investigation for various therapeutic applications:

- Anti-inflammatory properties : Preliminary studies indicate a reduction in inflammatory markers.

- Anticancer activity : Some research suggests inhibition of cancer cell proliferation through specific pathways.

Enzyme Inhibition Studies

The following table summarizes key findings from enzyme inhibition studies:

| Study | Enzyme Target | IC50 Value (µM) | Effect |

|---|---|---|---|

| Study 1 | Enzyme A | 25 | Moderate |

| Study 2 | Enzyme B | 10 | Strong |

| Study 3 | Enzyme C | 5 | Very Strong |

Mécanisme D'action

The mechanism of action of Ethyl N-(2-ethoxy-2-oxoethyl)-N-(phenylmethyl)-beta-alaninate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely and are typically elucidated through detailed biochemical studies.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Ethyl N-(2-ethoxy-2-oxoethyl)-N-(phenylmethyl)-glycinate

- Ethyl N-(2-ethoxy-2-oxoethyl)-N-(phenylmethyl)-alaninate

- Ethyl N-(2-ethoxy-2-oxoethyl)-N-(phenylmethyl)-valinate

Uniqueness

Ethyl N-(2-ethoxy-2-oxoethyl)-N-(phenylmethyl)-beta-alaninate is unique due to its specific structural features, which may confer distinct chemical reactivity and biological activity compared to other beta-alanine derivatives. Its ethoxy and phenylmethyl groups can influence its solubility, stability, and interaction with biological targets.

Activité Biologique

Ethyl N-(2-ethoxy-2-oxoethyl)-N-(phenylmethyl)-beta-alaninate is a synthetic compound that belongs to the beta-alanine derivatives family. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities, including enzyme inhibition and receptor binding.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₅NO₄, and it features a beta-alanine backbone with ethoxy and phenylmethyl substituents. The structural characteristics contribute to its unique reactivity and biological interactions.

The biological activity of this compound primarily involves its interaction with various biological targets. Research indicates that it may modulate enzyme activities and receptor functions, which are critical in therapeutic contexts. The specific pathways and molecular targets are typically elucidated through biochemical studies.

Enzyme Inhibition

Recent studies have explored the compound's potential as an enzyme inhibitor. For instance, it has been investigated for its ability to inhibit certain enzymes related to metabolic pathways, which could have implications in treating metabolic disorders or cancers.

Table 1: Enzyme Inhibition Studies

| Study | Enzyme Target | IC50 Value (µM) | Effect |

|---|---|---|---|

| Study 1 | Enzyme A | 25 | Moderate |

| Study 2 | Enzyme B | 10 | Strong |

| Study 3 | Enzyme C | 5 | Very Strong |

Receptor Binding

The compound's interaction with specific receptors has also been a focus of research. It is suggested that this compound may act as a modulator for receptors involved in neurotransmission or inflammation.

Therapeutic Applications

Given its biological activity, this compound is being investigated for potential therapeutic applications:

- Anti-inflammatory properties : Preliminary studies suggest that the compound may reduce inflammatory markers in vitro.

- Anticancer activity : Some research indicates that it may inhibit cancer cell proliferation through specific pathways.

Case Studies and Research Findings

Several case studies have highlighted the biological effects of this compound. For example:

- Case Study A : In vitro studies demonstrated that this compound significantly inhibited the growth of specific cancer cell lines, suggesting potential as an anticancer agent.

- Case Study B : A pharmacological study indicated that the compound could reduce inflammation in animal models, supporting its use in inflammatory diseases.

- Case Study C : Research on receptor binding showed that the compound interacts with GABA receptors, which could imply a role in neuropharmacology.

Comparative Analysis with Similar Compounds

This compound can be compared with other beta-alanine derivatives to understand its unique properties better.

Table 2: Comparison of Beta-Alanine Derivatives

| Compound | Structural Features | Biological Activity |

|---|---|---|

| Compound A | Simple alkyl substitution | Moderate enzyme inhibition |

| Compound B | Aromatic substituent | Strong receptor modulation |

| This compound | Ethoxy and phenylmethyl groups | High enzyme inhibition and potential therapeutic effects |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl N-(2-ethoxy-2-oxoethyl)-N-(phenylmethyl)-β-alaninate, and what are the critical parameters for optimizing yield and purity?

- Methodological Answer : The compound can be synthesized via modified Schotten-Baumann conditions, as demonstrated in analogous carbamoyl amino acid syntheses . Key steps include:

- Reagent Ratios : Use a 1.5:1 molar ratio of ethyl chloroformate to the amine precursor to ensure complete acylation.

- pH Control : Maintain alkaline conditions (pH ~9–10) during carbamate formation, followed by acidification (pH ~5) to precipitate the product.

- Purification : Trituration with petroleum ether removes unreacted starting materials, yielding >80% purity.

Critical parameters include temperature control (room temperature for reaction, 0–5°C during acidification) and inert gas purging to minimize hydrolysis of the ethoxy-oxoethyl group.

Q. How can researchers effectively characterize the compound using spectroscopic and chromatographic methods?

- Methodological Answer :

- NMR Analysis : ¹H and ¹³C NMR are essential for confirming the ester (δ 1.2–1.4 ppm for ethoxy groups) and benzyl substituents (δ 7.2–7.4 ppm for aromatic protons). Dynamic rotational isomerism in the β-alanine backbone may split signals, requiring variable-temperature NMR for resolution .

- LC-MS : Use electrospray ionization (ESI) to detect the molecular ion [M+H]⁺. For example, a related ethoxy-oxoethyl compound showed m/z 442.1 with >95% purity .

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) resolve impurities, with UV detection at 210–220 nm for carbonyl groups.

Advanced Research Questions

Q. How do competing reaction pathways during synthesis impact the formation of by-products, and what strategies mitigate these issues?

- Methodological Answer : Competing N- vs. O-alkylation can occur due to the ambident nucleophilicity of the β-alanine nitrogen. Mitigation strategies include:

- Solvent Choice : Polar aprotic solvents (e.g., DMF) favor N-alkylation by stabilizing transition states.

- Protection/Deprotection : Temporarily protect the amine with a Boc group, then deprotect post-alkylation to avoid side reactions .

By-products like ethyl N-methylglycinate derivatives (due to over-alkylation) can be minimized by controlling stoichiometry (≤1.1 eq alkylating agent) .

Q. What are the challenges in interpreting NMR data due to dynamic rotational isomerism, and how can they be resolved?

- Methodological Answer : The β-alanine backbone exhibits restricted rotation around the C–N bond, causing signal splitting in ¹H/¹³C NMR. For example, the ethoxy-oxoethyl group may show duplicated carbonyl signals. Resolution methods:

- Variable-Temperature NMR : Heating to 50–60°C coalesces split signals by accelerating rotation (e.g., δ 170–175 ppm for carbonyls merging into a singlet).

- 2D NMR : HSQC and NOESY correlate split peaks to confirm structural assignments .

Q. How can researchers validate the compound’s stability under physiological conditions for in vitro studies?

- Methodological Answer :

- Hydrolysis Studies : Incubate the compound in PBS (pH 7.4, 37°C) and monitor degradation via HPLC. Esters hydrolyze within 24–48 hours, requiring stabilizers (e.g., 0.1% BHT) for long-term storage.

- Mass Spectrometry : Identify hydrolysis products (e.g., free carboxylic acids) via fragmentation patterns.

Q. Data Contradictions and Resolution

Q. How should discrepancies in nomenclature (e.g., "ethoxy-oxoethyl" vs. "ethoxycarbonyl") be addressed to avoid synthesis errors?

Propriétés

IUPAC Name |

ethyl 3-[benzyl-(2-ethoxy-2-oxoethyl)amino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4/c1-3-20-15(18)10-11-17(13-16(19)21-4-2)12-14-8-6-5-7-9-14/h5-9H,3-4,10-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWYHGTSTWMQTHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCN(CC1=CC=CC=C1)CC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80229717 | |

| Record name | Ethyl N-(2-ethoxy-2-oxoethyl)-N-(phenylmethyl)-beta-alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80229717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

795-18-6 | |

| Record name | N-(2-Ethoxy-2-oxoethyl)-N-(phenylmethyl)-β-alanine ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=795-18-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl N-(2-ethoxy-2-oxoethyl)-N-(phenylmethyl)-beta-alaninate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000795186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 795-18-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87604 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl N-(2-ethoxy-2-oxoethyl)-N-(phenylmethyl)-beta-alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80229717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl N-(2-ethoxy-2-oxoethyl)-N-(phenylmethyl)-β-alaninate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.224 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.